molecular formula C5F10 B14649864 1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene CAS No. 41004-33-5

1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene

Cat. No.: B14649864
CAS No.: 41004-33-5
M. Wt: 250.04 g/mol
InChI Key: YHAAEMITOHIABS-UHFFFAOYSA-N
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Description

1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene is a fluorinated organic compound with the molecular formula C5F10. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various industrial and scientific applications, particularly in the field of fluorine chemistry .

Preparation Methods

The synthesis of 1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene typically involves the fluorination of precursor compounds. One common method is the reaction of 2-iodoperfluorobutane with trifluoromethyl iodide under specific conditions . The reaction is carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene exerts its effects is primarily through its interactions with other molecules. The multiple fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This electronegativity allows the compound to participate in various chemical reactions, including those involving electron transfer and bond formation .

Comparison with Similar Compounds

1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts exceptional stability and reactivity, making it valuable for specialized applications.

Properties

IUPAC Name

1,1,1,2,4,4,4-heptafluoro-3-(trifluoromethyl)but-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10/c6-2(5(13,14)15)1(3(7,8)9)4(10,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAAEMITOHIABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503129
Record name 1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41004-33-5
Record name 1,1,1,2,4,4,4-Heptafluoro-3-(trifluoromethyl)but-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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